molecular formula C25H20BrN3O B2619831 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-88-7

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2619831
CAS No.: 901229-88-7
M. Wt: 458.359
InChI Key: CJNHZTWCRYFNQB-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenyl group, and a methoxy group attached to a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors, such as 3-bromoaniline and 3,4-dimethylbenzaldehyde, under acidic or basic conditions to form the pyrazoloquinoline core.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Final Assembly: The final step involves coupling the bromophenyl and dimethylphenyl groups to the pyrazoloquinoline core through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch processes or continuous flow reactors can be used to enhance efficiency and yield.

    Catalyst Recycling: Palladium catalysts used in cross-coupling reactions can be recycled to reduce costs and environmental impact.

    Green Chemistry Approaches: Utilizing greener solvents and reagents to minimize hazardous waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazoloquinolines depending on the nucleophile used.

Scientific Research Applications

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Chemical Biology: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic activity, which is useful in designing enzyme inhibitors for therapeutic purposes.

    Modulate Receptor Function: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromophenyl)-1-phenyl-8-methoxy-1H-pyrazolo[4,3-c]quinoline
  • 3-(3-bromophenyl)-1-(4-methylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
  • 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Uniqueness

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O/c1-15-7-8-19(11-16(15)2)29-25-21-13-20(30-3)9-10-23(21)27-14-22(25)24(28-29)17-5-4-6-18(26)12-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNHZTWCRYFNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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